1-(1H-imidazol-2-yl)ethanol
Overview
Description
1-(1H-imidazol-2-yl)ethanol is an organic compound that features an imidazole ring substituted with an ethanol group. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
1-(1H-imidazol-2-yl)ethanol, also known as 1-(1H-Imidazol-2-yl)ethan-1-ol, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with ethylene oxide under basic conditions. Another method includes the reduction of 1-(1H-imidazol-2-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(1H-imidazol-2-yl)acetaldehyde or 1-(1H-imidazol-2-yl)acetic acid.
Reduction: The compound can be reduced to form 1-(1H-imidazol-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: 1-(1H-imidazol-2-yl)acetaldehyde, 1-(1H-imidazol-2-yl)acetic acid.
Reduction: 1-(1H-imidazol-2-yl)ethane.
Substitution: Various halogenated or aminated derivatives.
Scientific Research Applications
1-(1H-imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various materials, including polymers and resins.
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)ethanol can be compared with other imidazole derivatives such as:
1-(1H-imidazol-1-yl)ethanol: Similar structure but different substitution pattern on the imidazole ring.
2-(1H-imidazol-1-yl)ethanol: Another isomer with the hydroxyl group attached to a different carbon atom.
1-(1H-imidazol-4-yl)ethanol: Differently substituted imidazole with potential variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWQHCKCDSOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567643 | |
Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-61-9 | |
Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-imidazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.